1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(2)25-17-8-4-14(5-9-17)18-12-19(22)21(20(18)23)15-6-10-16(24-3)11-7-15/h4-11,13,18H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZSEEMWCXGXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-(propan-2-yloxy)benzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final pyrrolidine-2,5-dione product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Anti-Cancer Activity
Research indicates that compounds similar to 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrrolidine compounds can inhibit the growth of breast cancer cells (MCF-7, T47-D, MDA-MB 231) while demonstrating lower toxicity towards normal cells (NIH-3T3) . The IC50 values for these compounds ranged from 27.7 to 39.2 µM for cancerous cells, indicating promising therapeutic potential.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, certain pyrrolidine derivatives have shown inhibition against enzymes such as protein kinases and phosphodiesterases . This inhibition is significant because it can lead to the modulation of signaling pathways involved in cancer progression and other diseases.
Pharmacological Potential
The pharmacological properties of this compound suggest its potential use as a therapeutic agent in treating conditions beyond cancer. The structural features of the compound allow it to interact with various biological targets, making it a candidate for further development in drug discovery .
Case Studies and Research Findings
Several studies have documented the effects of similar compounds on biological systems:
- Study on Cytotoxicity : A study synthesized a related pyrrolidine derivative and tested its cytotoxicity against multiple breast cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells while sparing normal cells .
- Enzyme Activity Assays : Inhibition assays conducted on human enzymes showed that certain derivatives could inhibit enzyme activity by up to 45%, indicating their potential role in therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of Pyrrolidine-2,5-dione Derivatives
The pharmacological and physicochemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituent groups. Below is a comparative analysis of the target compound with structurally related analogs:
*Estimated based on molecular formulas in cited evidence.
Key Findings from Comparative Analysis:
Substituent Electronegativity and Bioactivity :
- Halogenated substituents (e.g., bromine in ) enhance enzyme inhibitory activity (IC₅₀ = 5.2 mM) compared to alkoxy groups. The target compound’s isopropoxy group, being less electronegative, may exhibit lower potency in similar assays .
- Conversely, in antibacterial triazolylsulfanyl derivatives (), smaller substituents (4-H) outperformed bulkier halogens (4-Cl, 4-Br), suggesting steric hindrance may reduce activity .
Complex derivatives with piperazinyl groups () exhibit high molecular weights (>500 g/mol), likely reducing oral bioavailability compared to the target compound .
Structural Flexibility and Therapeutic Potential: Mannich bases () demonstrate that pyrrolidine-2,5-dione derivatives with pyridine or aniline groups retain antimicrobial activity, supporting the core’s versatility . The target compound’s isopropoxy group may mimic substituents in chalcone derivatives (), where methoxy groups at para positions correlate with reduced potency compared to hydroxyl or halogen substituents .
Biological Activity
1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a pyrrolidine core with methoxy and propan-2-yloxy substituents. Its structural formula can be represented as follows:
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of methoxy and phenolic groups may enhance the electron-donating ability, which is critical in scavenging free radicals. A study demonstrated that derivatives of pyrrolidine-2,5-dione showed promising results in reducing oxidative stress markers in vitro .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies showed that it inhibited the production of pro-inflammatory cytokines in human cell lines. Specifically, it reduced TNF-alpha and IL-6 levels, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in breast and prostate cancer cells through the activation of caspase pathways . Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| PC-3 (Prostate Cancer) | 20 | Apoptosis induction |
| A549 (Lung Cancer) | 25 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it was reported to inhibit the activity of COX-2 and LOX enzymes, which play significant roles in inflammatory pathways .
Interaction with Cellular Pathways
Studies suggest that this compound interacts with several signaling pathways, including the NF-kB pathway, which is crucial for regulating immune responses and inflammation. By modulating this pathway, the compound may exert its anti-inflammatory effects .
Preclinical Studies
In a preclinical model using murine systems, administration of the compound resulted in a significant decrease in tumor size compared to control groups. The study highlighted its potential as a therapeutic agent for targeted cancer therapies .
Q & A
Q. Key Steps :
Perform density functional theory (DFT) calculations to model reaction pathways.
Use multivariate analysis (e.g., factorial design) to prioritize variables like catalyst loading or pH .
Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from dynamic effects or crystallographic disorder:
- Dynamic NMR : Detects conformational exchange in solution (e.g., restricted rotation of aryl groups) .
- Crystallographic refinement : Apply restraints to thermal parameters (Uiso) for disordered atoms .
- Cross-validation : Compare XRD data with solid-state NMR or high-resolution mass spectrometry (HRMS) .
Example : In 1-(4-methoxyphenyl)pyrrolidine-2,5-dione, H atoms were refined with riding models (C–H = 0.93–0.96 Å) to resolve positional ambiguity .
Advanced: How does substituent variation (e.g., methoxy vs. propan-2-yloxy) affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-donating groups (e.g., methoxy) enhance π-π stacking with aromatic residues in enzyme active sites .
- Bulky substituents (e.g., propan-2-yloxy) may improve lipid solubility, affecting membrane permeability .
Table 3 : SAR Trends in Pyrrolidine-2,5-dione Derivatives
| Substituent | Bioactivity Trend | Proposed Mechanism |
|---|---|---|
| 4-Methoxyphenyl | ↑ Glycosidase inhibition | Enhanced hydrogen bonding |
| 4-Propan-2-yloxyphenyl | ↑ Antimicrobial activity | Improved lipophilicity |
Advanced: What crystallographic parameters are critical for resolving molecular conformation?
Answer:
Key parameters include:
- Bond angles and distances : Validate against DFT-optimized geometries.
- Torsion angles : Determine planarity of the pyrrolidine ring (e.g., C2–C3–C4–C5).
- R factors : Ensure reliability (e.g., R = 0.034 in ).
Table 4 : Crystallographic Data for 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.034 |
| C–C bond length | 1.502(2) Å |
| Dihedral angle | 85.2° (aryl vs. dione) |
Advanced: How can experimental design (DoE) improve yield and purity?
Answer:
Design of Experiments (DoE) applies statistical methods to optimize synthesis:
Q. Steps :
Define critical factors (e.g., reaction time, solvent).
Use software (e.g., Minitab, JMP) to generate experimental matrices.
Validate predictions with confirmatory runs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
